

physical and chemical properties of 1,5-diphenyl-1H-pyrazole-3-carboxylic acid

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Compound of Interest

Compound Name: 1,5-diphenyl-1H-pyrazole-3-carboxylic acid

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An In-depth Technical Guide to **1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrazole core substituted with two phenyl groups and a carboxylic acid moiety. This molecule serves as a crucial building block and a key intermediate in the synthesis of a wide array of biologically active compounds.^{[1][2]} Its structural features make it a versatile scaffold in medicinal chemistry and materials science.^{[1][3]} Pyrazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.^{[1][3][4]} This guide provides a comprehensive overview of the physical, chemical, and biological properties of **1,5-diphenyl-1H-pyrazole-3-carboxylic acid**, along with detailed experimental protocols.

Physicochemical Properties

1,5-Diphenyl-1H-pyrazole-3-carboxylic acid presents as a white crystalline powder under standard conditions.^[1] It is soluble in organic solvents such as ethanol and dichloromethane.^[2] Key identifying and physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid**

Property	Value	Reference
IUPAC Name	1,5-Diphenyl-1H-pyrazole-3-carboxylic acid	N/A
Synonyms	1,5-diphenyl-1H-pyrazole-3-carboxylate	[5]
CAS Number	13599-22-9	[1]
Molecular Formula	C ₁₆ H ₁₂ N ₂ O ₂	[1] [5]
Molecular Weight	264.28 g/mol	[1] [5]
Appearance	White crystalline powder	[1]
Melting Point	182-188 °C	[1]
Topological Polar Surface Area (TPSA)	55.12 Å ²	[5]
LogP	3.2375	[5]
Hydrogen Bond Donors	1	[5]
Hydrogen Bond Acceptors	3	[5]
Rotatable Bonds	3	[5]

Spectroscopic Data

The structural characterization of **1,5-diphenyl-1H-pyrazole-3-carboxylic acid** is accomplished through various spectroscopic techniques. While specific spectra for the acid are not readily available in the provided search results, the expected data can be inferred from its structure and data from its methyl ester derivative, Methyl-1,5-diphenyl-1H-pyrazole-3-carboxylate.[\[6\]](#)

Table 2: Predicted Spectroscopic Data for **1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid**

Technique	Expected Features
¹ H NMR	- Multiplets between δ 7.20-7.40 ppm (10H, aromatic protons from two phenyl groups).- A singlet around δ 7.10 ppm (1H, proton on the pyrazole ring at C4).- A broad singlet at δ > 12 ppm (1H, carboxylic acid proton).
¹³ C NMR	- Signal around δ 163-165 ppm (carboxylic acid carbon).- Signals for pyrazole ring carbons (C3, C4, C5) between δ 110-145 ppm.- Signals for aromatic carbons of the two phenyl groups between δ 125-140 ppm.
FT-IR (cm ⁻¹)	- A broad band from 2500-3300 cm ⁻¹ (O-H stretch of carboxylic acid).- A sharp peak around 1700-1725 cm ⁻¹ (C=O stretch of carboxylic acid).- Peaks around 1500-1600 cm ⁻¹ (C=C and C=N stretching of aromatic and pyrazole rings).
Mass Spec (ESI ⁻)	Expected [M-H] ⁻ ion at m/z \approx 263.08.

Experimental Protocols

Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxylic Acid

The most common route for synthesizing 1,5-disubstituted pyrazoles is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a substituted hydrazine.[\[3\]](#) This protocol outlines a representative synthesis.

Methodology:

- Preparation of the β -keto ester: Ethyl benzoylpyruvate is prepared by the Claisen condensation of ethyl acetate and ethyl benzoate.
- Cyclocondensation: Phenylhydrazine (1.0 equivalent) is added to a solution of ethyl benzoylpyruvate (1.0 equivalent) in a suitable solvent, such as ethanol or acetic acid.

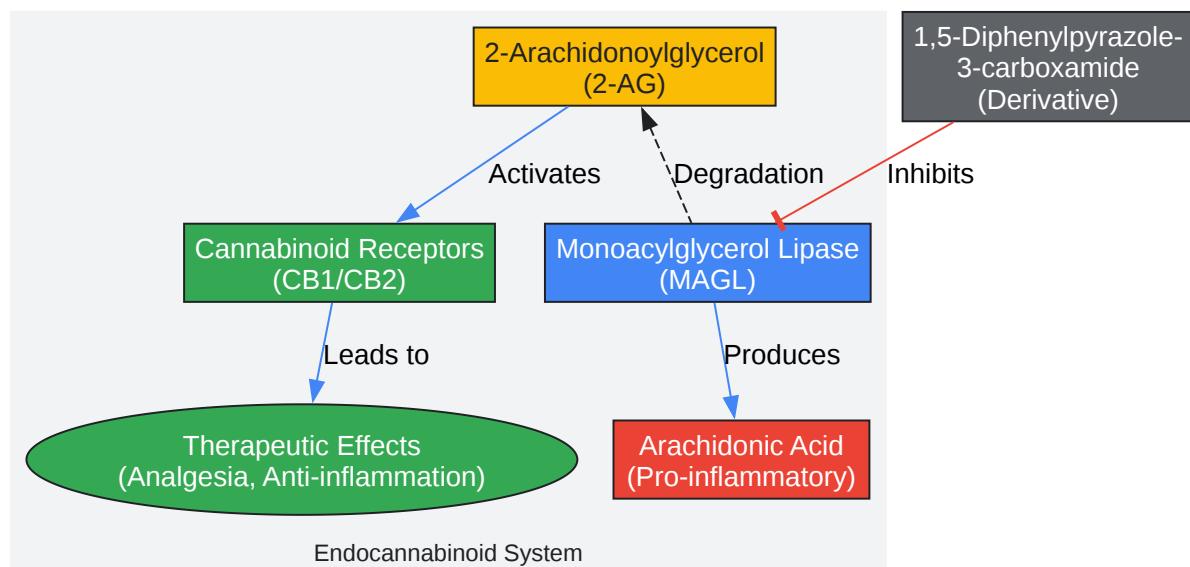
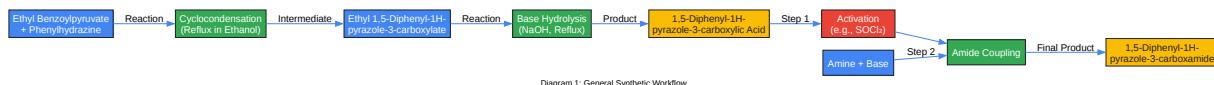
- Reaction: The mixture is refluxed for 4-6 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).
- Workup: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
- Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of a base, such as sodium hydroxide (NaOH).[\[7\]](#)
- Purification: After hydrolysis, the solution is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the **1,5-diphenyl-1H-pyrazole-3-carboxylic acid**. The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol to yield a pure white crystalline powder.[\[7\]](#)

Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxamide Derivatives

The carboxylic acid can be readily converted into various derivatives, such as amides, which are often explored for biological activity.[\[8\]](#)[\[9\]](#)

Methodology:

- Activation of Carboxylic Acid: **1,5-Diphenyl-1H-pyrazole-3-carboxylic acid** (1.0 equivalent) is converted to its more reactive acid chloride. This is typically achieved by reacting it with thionyl chloride (SOCl_2) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is usually carried out at room temperature until the evolution of gas ceases.
- Amide Coupling: The resulting acid chloride is then reacted in situ or after isolation with a desired primary or secondary amine (1.1 equivalents) in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.[\[7\]](#)
- Purification: The final carboxamide product is purified using standard techniques such as extraction, followed by column chromatography on silica gel or recrystallization.



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